molecular formula C22H30N6O3S B195663 Avitriptan CAS No. 151140-96-4

Avitriptan

Cat. No. B195663
M. Wt: 458.6 g/mol
InChI Key: WRZVGHXUPBWIOO-UHFFFAOYSA-N
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Description

Avitriptan (INN) (code name BMS-180,048) is an antimigraine drug of the triptan family which was never marketed . It acts as a 5-HT 1B and 5-HT 1D receptor agonist .


Molecular Structure Analysis

Avitriptan has a molecular formula of C22H30N6O3S . It has a molar mass of 458.58 g/mol . The molecular structure of Avitriptan includes a core indole ring .


Chemical Reactions Analysis

Avitriptan has been observed to activate AhR in reporter gene assays . Using competitive binding assay and by homology docking, Avitriptan was identified as a low-affinity ligand of AhR .


Physical And Chemical Properties Analysis

Avitriptan has a density of 1.3±0.1 g/cm3, a boiling point of 708.0±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 124.8±0.4 cm3 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics in Healthy Subjects

A study on healthy subjects examined the safety, tolerance, pharmacokinetics, and pharmacodynamics of avitriptan, a selective 5‐HT1‐like receptor agonist effective in treating migraine headaches. The study involved intravenous administration of avitriptan in ascending doses, revealing consistent, linear pharmacokinetics and predictable increases in systolic and diastolic blood pressure at higher plasma concentrations, without significant changes in pulse rate at evaluated doses (Sharma et al., 1999).

Pharmacokinetics in Migraine Patients

Another study focused on the pharmacokinetics of avitriptan in migraine patients during migrainous and pain-free states. This study demonstrated that avitriptan was rapidly absorbed and well-tolerated, showing preliminary efficacy in this population (Cutler et al., 1998).

Blood Pressure Effects in Hypertensive Patients

A double-blind, placebo-controlled study assessed avitriptan's effects on blood pressure in patients with controlled, mild to moderate hypertension. The study found that avitriptan significantly increased peak diastolic and systolic blood pressure compared to placebo and sumatriptan (Jhee et al., 1999).

Avitriptan as an Aryl Hydrocarbon Receptor Ligand and Agonist

Research exploring avitriptan's role in AhR signaling in human hepatic and intestinal cells revealed it to be a weak ligand and activator of the aryl hydrocarbon receptor (AhR), inducing expression of CYP1A1 in a cell-type-specific manner. This suggests potential off-label therapeutic applications of avitriptan as an AhR-agonist drug (Vyhlídalová et al., 2020).

Impact on Natural Killer Cell Cytotoxicity and Neutrophils

Avitriptan, along with other triptan-like drugs, was studied for its effects on natural killer cell activity and pro-matrix metalloproteinase-9 secretion from neutrophils, exploring its potential role as an immunomodulator (Puente et al., 2008).

Effects on Experimental Models of Migraine and Coronary Side-Effect Potential

A study evaluated avitriptan's effects on porcine arteriovenous anastomoses and the human isolated coronary artery, indicative of its therapeutic and coronary side-effect potential. The results suggested avitriptan's ability to abort migraine headaches but also indicated possible sumatriptan-like effects on coronary arteries (Saxena et al., 1997).

Safety And Hazards

Avitriptan was never marketed . The safety and tolerability of triptans, the family of drugs to which Avitriptan belongs, have been extensively investigated . Adverse events are frequently reported, but are usually mild .

Future Directions

Avitriptan was discontinued in late-phase development because of hepatic toxicity . Ongoing trials will further refine the role of triptans in large infarcts .

properties

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVGHXUPBWIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164718
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avitriptan

CAS RN

151140-96-4
Record name Avitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151140-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avitriptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of crude 3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate (18.3 mmol, 1.0 equiv.) in 225 mL of anhydrous acetonitrile was added 3.03 g (18.3 mmol, 1.0 equiv.) of potassium iodide, 3.81 mL (21.9 mmol, 1.2 equiv.) of N,N-diisopropylethylamine and 3.89 g (20.1 mmol, 1.1 equiv.) of 1-(5-methoxy-4-pyrimidinyl)piperazine. The mixture was heated to reflux for sixteen hours. The reaction mixture was concentrated in vacuo and the residue was taken up in 500 mL of chloroform. The organic layer was washed with 100 mL portions of 10% potassium carbonate and saturated aqueous sodium chloride. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield an oil. The oil was purified by chromatography on silica gel using 5% methanol in methylene chloride containing 0.5% concentrated aqueous ammonium hydroxide followed by chromatography on silica gel using 20% methanol in ethyl acetate to obtain 4.83 g (58%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine. The hydrochloride salt was prepared by addition of 3N ethanolic HCl. Two recrystallizations from hot methanol gave 4.05 g (68%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine hydrochloride, m.p. 170° C. (d). Elemental analysis calculated for C22H30N6O3S/3 HCl: C, 46.52; H, 5.86; N, 14.80; found: C, 46.14; H, 6.22; N, 14.51.
Name
3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate
Quantity
18.3 mmol
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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